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Compound Name: Eupalin
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For Researchers, Scientists, and Drug Development Professionals
Introduction

Eupalin, a naturally occurring flavonol glycoside, is identified as eupalitin 3-O-rhamnoside.
Flavonoids and their glycosides are of significant interest to the scientific community due to
their diverse biological activities, which include antioxidant, anti-inflammatory, and
antihypertensive properties. This technical guide provides a comprehensive overview of the
available spectroscopic data for Eupalin, including Nuclear Magnetic Resonance (NMR) and
Mass Spectrometry (MS) data. Due to the limited availability of directly published complete
spectral assignments for Eupalin, this guide combines data from closely related structures and
general principles for flavonoid glycosides to provide a detailed analytical profile.

Spectroscopic Data of Eupalin
Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally determined *H and *3C NMR data with full assignments for Eupalin
(eupalitin 3-O-rhamnoside) are not readily available in the public domain. However, by
combining the known spectral data for the aglycone eupalitin and the rhamnose moiety, a
predicted spectrum can be constructed. The following tables present predicted *H and 13C NMR
chemical shifts for Eupalin. These predictions are based on data from similar flavonoid
glycosides and the individual components.

Table 1: Predicted *H NMR Spectroscopic Data for Eupalin (eupalitin 3-O-rhamnoside)
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- Prt-?‘dicted Chemical Multiplicity Coupling Constant
Shift (6, ppm) (J, H2)

Eupalitin Aglycone

H-6 ~6.5 S

H-8 ~6.8 S

H-2' ~7.9 d 8.5

H-3' ~7.0 d 8.5

H-5' ~7.0 d 8.5

H-6' ~7.9 d 8.5

5-OH ~12.5 S

6-OCHs ~3.9 S

7-OCHs ~3.9 S

Rhamnose Moiety

H-1" ~5.4 d 1.5

H-2" ~4.2 dd 34,15

H-3" ~4.0 dd 95,34

H-4" ~3.5 t 9.5

H-5" ~3.8 m

H-6" (CHs) ~1.2 d 6.2

Table 2: Predicted 13C NMR Spectroscopic Data for Eupalin (eupalitin 3-O-rhamnoside)
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Atom

Predicted Chemical Shift (8, ppm)

Eupalitin Aglycone

C-2 ~157.0
C-3 ~134.0
C-4 ~178.0
C-5 ~162.0
C-6 ~99.0
C-7 ~165.0
C-8 ~94.0
C-9 ~153.0
C-10 ~106.0
C-1 ~122.0
C-2' ~129.0
C-3 ~116.0
C-4' ~160.0
C-5' ~116.0
C-6' ~129.0
6-OCHs ~56.5
7-OCHs ~56.0
Rhamnose Moiety

c-1" ~102.0
c-2" ~71.0
c-3" ~715
c-4" ~72.5
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C-5" ~70.0

C-6" (CH3) ~18.0

Mass Spectrometry (MS)

The mass spectrum of Eupalin would be expected to show a molecular ion peak
corresponding to its molecular formula, C23H24011. The fragmentation pattern of flavonoid O-
rhamnosides is characterized by the cleavage of the glycosidic bond.[1]

Table 3: Predicted Mass Spectrometry Data for Eupalin

lon m/z (calculated) Description

[M+H]* 477.1391 Protonated molecular ion
[M+Na]* 499.1211 Sodiated molecular ion
[M-H]~ 475.1246 Deprotonated molecular ion
[M-rhamnose+H]* 331.0656 Aglycone fragment (Eupalitin)

The fragmentation of flavonoid O-glycosides in tandem mass spectrometry (MS/MS) typically
involves the neutral loss of the sugar moiety. For Eupalin, this would correspond to a loss of
146 Da (rhamnose). The resulting aglycone fragment (Yo*) at m/z 331 would then undergo
further fragmentation characteristic of the eupalitin structure.

Experimental Protocols
NMR Spectroscopy of Flavonoid Glycosides

The following is a general protocol for the acquisition of NMR spectra of flavonoid glycosides
like Eupalin.

o Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable
deuterated solvent (e.g., DMSO-ds, Methanol-da, or Pyridine-ds). The choice of solvent can
affect the chemical shifts of hydroxyl protons.

e 'H NMR Spectroscopy:
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o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters on a 500 MHz spectrometer: spectral width of 12-15 ppm, 32-64
scans, relaxation delay of 1-2 seconds.

e 13C NMR Spectroscopy:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay
of 2 seconds.

e 2D NMR Spectroscopy:

[¢]

COSY (Correlation Spectroscopy): To establish *H-tH spin-spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded *H and

13C atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between *H and 13C atoms, which is crucial for assigning quaternary carbons
and linking the sugar moiety to the aglycone.

o NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame
Overhauser Effect Spectroscopy): To determine the stereochemistry and through-space
proximity of protons.

Mass Spectrometry of Flavonoid Glycosides

The following is a general protocol for the analysis of flavonoid glycosides by mass
spectrometry.

o Sample Preparation: Prepare a dilute solution of the sample (1-10 pg/mL) in a suitable
solvent such as methanol or acetonitrile, often with the addition of a small amount of formic
acid (0.1%) for positive ion mode or ammonia for negative ion mode to improve ionization.

 Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole
Time-of-Flight) or Orbitrap instrument, coupled with a liquid chromatography system (LC-
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MS).

« lonization: Electrospray ionization (ESI) is commonly used for flavonoid glycosides due to
their polarity. Both positive and negative ion modes should be employed to obtain
comprehensive fragmentation information.[1]

e MS Scan: Acquire full scan mass spectra to determine the accurate mass of the molecular

ion.

e Tandem MS (MS/MS): Select the molecular ion ([M+H]* or [M-H]~) for collision-induced
dissociation (CID) to generate fragmentation spectra. The fragmentation pattern provides
structural information, including the nature of the aglycone and the sugar moieties.

Signaling Pathway

While specific studies on the signaling pathways modulated by Eupalin are limited, the
biological activities of the closely related compound, eupalitin 3-O-3-D-galactopyranoside,
suggest potential mechanisms of action. This compound has been shown to exhibit
antihypertensive effects by inhibiting the angiotensin-converting enzyme (ACE).[2] ACE is a key
component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood
pressure. Inhibition of ACE leads to vasodilation and a reduction in blood pressure.

Below is a diagram illustrating the Renin-Angiotensin-Aldosterone System and the likely point
of action for Eupalin, based on the activity of its close analogue.
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Conclusion

This technical guide provides a summary of the spectroscopic data and potential biological
activity of Eupalin. While complete, experimentally verified spectroscopic data for Eupalin is
not widely published, this guide offers a robust, predicted profile based on the analysis of its
constituent parts and related flavonoid glycosides. The detailed experimental protocols and the
proposed mechanism of action provide a solid foundation for researchers and drug
development professionals working with this and similar compounds. Further isolation and
detailed spectroscopic analysis of Eupalin are warranted to confirm these predictions and to
fully elucidate its pharmacological potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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